REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[CH:11](C(O)=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[NH:3]1.C([O-])(=[O:19])C.[K+].C([O-])(=O)C.[Pb+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.O[Li].O>C(O)(=O)C.C1C=CC=CC=1.O>[OH:19][CH:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[NH:3][C:2]1([CH3:16])[CH3:1] |f:1.2,3.4.5.6.7,8.9|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
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CC1(NC(C2=CC=CC=C2C1C(=O)O)=O)C
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
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potassium acetate
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Quantity
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15.7 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[K+]
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Name
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cupric acetate
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Quantity
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210 mg
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Type
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reactant
|
Smiles
|
|
Name
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lead (IV) acetate
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Quantity
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18.2 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
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Name
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lead (IV) acetate
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Quantity
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2 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
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Name
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LiOH.H2O
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Quantity
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5 g
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Type
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reactant
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Smiles
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O[Li].O
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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stirred vigorously
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The green solution is heated
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Type
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ADDITION
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Details
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is added
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Type
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TEMPERATURE
|
Details
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After a total of 5 h at reflux the reaction
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Duration
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5 h
|
Type
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CUSTOM
|
Details
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quenched by the addition of ethylene glycol (ca. 5 mL)
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Type
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CONCENTRATION
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Details
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The reaction is concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The resulting dark green oil is dissolved in ethyl acetate
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Type
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ADDITION
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Details
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while cautiously treating with saturated aqueous sodium bicarbonate
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Type
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CUSTOM
|
Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted 3 times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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DISSOLUTION
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Details
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The resulting brown oil is then dissolved in THF (200 mL)
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated to 45° C.
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Type
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STIRRING
|
Details
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stirred for 18 h, at which time it
|
Duration
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18 h
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Type
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TEMPERATURE
|
Details
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is cooled to room temperature
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Type
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CONCENTRATION
|
Details
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The reaction is concentrated in vacuo to ca. ¾ of its original volume
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Type
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ADDITION
|
Details
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diluted with methylene chloride and saturated aqueous NaHCO3
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Type
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CUSTOM
|
Details
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The layers are separated
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Type
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EXTRACTION
|
Details
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the aqueous layer is extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
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dried with Na2SO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford a brown oil, which
|
Type
|
CUSTOM
|
Details
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is pre-adsorbed on silica gel for further purification
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Type
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CUSTOM
|
Details
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Purification by silica gel flash chromatography (dichloromethane-methanol, 99:1 to 23:2)
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Name
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|
Type
|
product
|
Smiles
|
OC1C(NC(C2=CC=CC=C12)=O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |